(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran
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Overview
Description
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran is a complex organic compound with a unique structure that includes multiple benzyloxy groups, an ethylthio group, and a methyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through etherification reactions using benzyl alcohol and suitable catalysts.
Addition of the Ethylthio Group: The ethylthio group can be added via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxy and ethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran depends on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Modulation: The compound might influence cellular pathways by altering the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(methylthio)-6-methyltetrahydro-2H-pyran: Similar structure but with a methylthio group instead of an ethylthio group.
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-ethyltetrahydro-2H-pyran: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of benzyloxy, ethylthio, and methyl groups in (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVKVTBAQRMTEH-JAGXECETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454491 |
Source
|
Record name | (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169532-17-6 |
Source
|
Record name | (3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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